RK-682 (calcium salt)

Description

Origin and Discovery of RK-682 (calcium salt) as a Microbial Metabolite

RK-682 was first identified as a microbial metabolite isolated from the fermentation broth of Streptomyces sp. 88-682. caymanchem.commayflowerbio.com The genus Streptomyces is a well-known and prolific source of a wide array of bioactive secondary metabolites, contributing to a significant portion of clinically used antibiotics and other drugs. riken.jprsc.org The isolation of RK-682 from this bacterial genus underscores the vast and continued potential of microbial sources for the discovery of novel chemical entities with therapeutic and research applications. tandfonline.com Further research has also identified the biosynthetic gene cluster for RK-682 in other Streptomyces species, such as Streptomyces davawensis. pnas.orgasm.orgresearchgate.net

Initially, RK-682 was identified as a potent and specific inhibitor of protein tyrosine phosphatases (PTPases). nih.govnbrp.jpcore.ac.uk Specifically, in vitro studies demonstrated its inhibitory effects on the dephosphorylation activity of CD45 and VHR (vaccinia H1-related phosphatase), with IC50 values of 54 µM and 2.0 µM, respectively. nih.govcore.ac.ukmerckmillipore.com This discovery was significant as PTPases are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases. The inhibitory action of RK-682 on these enzymes led to the observation that it could arrest the mammalian cell cycle at the G1/S transition phase. caymanchem.comnih.gov Beyond its effects on phosphatases, subsequent screening of natural sources revealed that RK-682 also exhibits inhibitory activity against other enzymes, including heparanase, an enzyme involved in tumor cell invasion and angiogenesis. aacrjournals.org

Isolation from Streptomyces Species

Contextualization within Natural Product Chemical Space

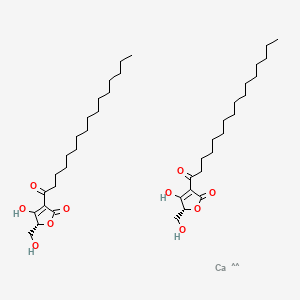

RK-682 belongs to the tetronic acid class of natural products, which are characterized by a 4-hydroxy-2(5H)-furanone core structure. stressmarq.comresearchgate.net Tetronic acid and its derivatives represent a significant subclass of butenolides found in numerous bioactive natural products. researchgate.net This chemical scaffold is a versatile building block in medicinal chemistry and has been investigated for the synthesis of various heterocyclic compounds with pharmaceutical potential. nih.gov The bioactivity of tetronic acid derivatives is diverse, with reported activities including anti-inflammatory, anticancer, anti-HIV-1 protease, and antibiotic effects. nih.govuct.cloup.com It has been suggested that the tetronic acid moiety can act as a mimic for phosphate (B84403), sulfate (B86663), or carboxylate groups, which may explain the inhibitory effects of many of these compounds on enzymes like phosphatases. rsc.org

The continued interest in RK-682 stems from its role as a valuable chemical probe for studying enzyme function and cellular signaling pathways. tandfonline.com Its inhibitory activity against multiple targets, including PTPases and heparanase, makes it a useful tool for dissecting complex biological processes. caymanchem.comaacrjournals.org Furthermore, the tetronic acid scaffold of RK-682 serves as a template for the rational design and synthesis of more selective and potent inhibitors. aacrjournals.orgrsc.org For instance, based on the structure of the heparanase/RK-682 complex, researchers have developed derivatives with enhanced selectivity for heparanase over other enzymes. aacrjournals.org The study of RK-682 and its analogs continues to provide insights into enzyme inhibition and contributes to the development of novel therapeutic strategies. rsc.org

Structure

2D Structure

Properties

Molecular Formula |

C42H72CaO10 |

|---|---|

Molecular Weight |

777.1 g/mol |

InChI |

InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/t2*18-;/m11./s1 |

InChI Key |

GSMKLXXXOAXSSB-ZMFXSWHNSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.[Ca] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.[Ca] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Rk 682 Calcium Salt

Elucidation of Specific Protein Target Interactions

RK-682 has been shown to interact with and inhibit a range of enzymes, demonstrating a multi-faceted inhibitory profile. focusbiomolecules.commdpi.com Its primary and most studied activities are against protein tyrosine phosphatases, but it also affects other key enzymes such as heparanase and HIV-1 protease. focusbiomolecules.commedchemexpress.comnih.gov

Inhibition of Protein Tyrosine Phosphatases (PTPs)

RK-682 is recognized as a potent inhibitor of protein tyrosine phosphatases (PTPs). nih.govstressmarq.comsigmaaldrich.com This inhibitory action is significant as PTPs are crucial regulators of signal transduction pathways that control a variety of cellular processes. nih.gov

In vitro studies have demonstrated that RK-682 effectively inhibits the dephosphorylation activity of two key PTPs: CD45 and Vaccinia H1-related (VHR) phosphatase. nih.govcore.ac.ukresearchgate.net The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, highlight the potency of RK-682 against these targets.

Specifically, RK-682 inhibits CD45 with an IC50 of 54 µM and shows even greater potency against VHR with an IC50 of 2.0 µM. nih.govcaymanchem.comsigmaaldrich.comabcam.com This indicates a degree of selectivity in its action against different PTPs. nih.govcore.ac.uk

| Target Protein | IC50 (µM) | Reference |

|---|---|---|

| CD45 | 54 | nih.govcaymanchem.comsigmaaldrich.comabcam.com |

| VHR | 2.0 | nih.govcaymanchem.comsigmaaldrich.comabcam.com |

Further research has expanded the profile of RK-682's interactions to include other PTPs. The racemic form of RK-682, denoted as (Rac)-RK-682, has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), low molecular weight protein tyrosine phosphatases (LMW-PTP), and cell division cycle 25B (Cdc25B). medchemexpress.commedchemexpress.com

The IC50 values for (Rac)-RK-682 against these enzymes are 8.6 µM for PTP1B, 12.4 µM for LMW-PTP, and a notably potent 0.7 µM for Cdc25B. medchemexpress.commedchemexpress.com However, another study reported that RK-682 did not inhibit cdc25B, suggesting potential differences between the natural compound and its racemic form or variations in experimental conditions. focusbiomolecules.comcore.ac.uk

| Target Protein | IC50 (µM) | Reference |

|---|---|---|

| PTP1B | 8.6 | medchemexpress.commedchemexpress.com |

| LMW-PTP | 12.4 | medchemexpress.commedchemexpress.com |

| Cdc25B | 0.7 | medchemexpress.commedchemexpress.com |

Kinetic studies have provided deeper insights into the mechanism by which RK-682 inhibits PTPs. Initial reports suggested a noncompetitive mode of inhibition against VHR. core.ac.uk However, subsequent and more detailed analyses have indicated that RK-682 acts as a competitive inhibitor of VHR. abcam.comd-nb.info This means it likely binds to the active site of the enzyme, competing with the natural substrate. d-nb.info

Interestingly, kinetic data for RK-682 derivatives suggest that two molecules of the inhibitor may act to inhibit a single VHR molecule. d-nb.info This finding has been instrumental in the structure-based design of more potent VHR inhibitors. rsc.org The inhibitory profile of RK-682 against VHR substrate pNpp has been shown to be noncompetitive, while vanadate, another PTP inhibitor, exhibits competitive inhibition. core.ac.uk

Interaction with PTP1B, LMW-PTP, and Cdc25B

Inhibition of Heparanase

Beyond its effects on phosphatases, RK-682 has been identified as an inhibitor of heparanase, an endo-β-D-glucuronidase involved in the cleavage of heparan sulfate (B86663) chains. focusbiomolecules.comcaymanchem.commdpi.comnih.gov This enzymatic activity is implicated in processes such as tumor cell invasion and angiogenesis. caymanchem.comnih.gov

The inhibitory concentration of RK-682 against heparanase has been determined to be an IC50 of 17 µM. focusbiomolecules.comcaymanchem.comnih.govtandfonline.com It is believed that the chemical structure of RK-682 mimics that of glucuronic acid (GlcA), a component of the heparan sulfate substrate. aacrjournals.org This mimicry likely allows RK-682 to interfere with the enzymatic action of heparanase. aacrjournals.org Studies with derivatives have shown that modifications to the RK-682 structure can lead to more selective and potent heparanase inhibitors. tandfonline.com

Inhibition of HIV-1 Protease

RK-682 has also demonstrated inhibitory activity against HIV-1 protease, an essential enzyme for the replication of the human immunodeficiency virus. focusbiomolecules.comusbio.netrsc.org The reported IC50 value for this inhibition is 84 µM. focusbiomolecules.comrsc.orgaacrjournals.org HIV-1 protease is a key target for antiviral drug development, and its inhibition by RK-682 points to another facet of this compound's bioactivity. nih.govnih.gov

Inhibition of Phospholipase A2 (PLA2)

While primarily known for its PTP inhibitory action, RK-682 is also reported to be an inhibitor of Phospholipase A2 (PLA2). medchemexpress.com PLA2 enzymes are crucial in phospholipid metabolism, catalyzing the hydrolysis of phospholipids (B1166683) to produce lysophospholipids and arachidonic acid. nih.govresearchgate.net These products are precursors for a host of lipid mediators involved in various pathological conditions, particularly inflammation. researchgate.net Inhibition of PLA2 activity is a therapeutic strategy to block the synthesis of these inflammatory mediators. researchgate.net Although the direct inhibitory constant (IC50) of RK-682 on PLA2 is not consistently reported in the primary literature, its classification as a PLA2 inhibitor suggests it can interfere with this inflammatory pathway. medchemexpress.com

Downstream Cellular Signaling Pathway Modulation

The primary mechanism of RK-682 involves the inhibition of protein tyrosine phosphatases (PTPs), which are critical negative regulators of signaling pathways. abcam.com By inhibiting PTPs, RK-682 effectively enhances the phosphotyrosine levels of various proteins within the cell, thereby modulating downstream signaling cascades. nih.gov

Impact on ERK Signaling Pathway

RK-682 has a notable impact on the Extracellular signal-regulated kinase (ERK) signaling pathway, which is a subset of the mitogen-activated protein kinase (MAPK) pathways. medchemexpress.commdpi.com The ERK pathway is fundamental in regulating cellular processes like proliferation, differentiation, and survival. mdpi.comnih.gov RK-682 inhibits the dephosphorylation of key proteins, including the dual-specificity phosphatase VHR, which in turn affects the ERK signaling cascade. medchemexpress.com

Specifically, RK-682 is known to inhibit VHR (Vaccinia H1-related), a dual-specificity phosphatase that dephosphorylates and inactivates ERK. nih.govsigmaaldrich.commedchemexpress.com By inhibiting VHR, RK-682 leads to a sustained or enhanced level of phosphorylated, active ERK. medchemexpress.com However, the outcome of ERK activation can be complex; while moderate levels promote cell proliferation, excessive or sustained ERK activity can lead to cell cycle arrest or senescence. mdpi.compnas.org RK-682's ability to prevent the dephosphorylation of p38 MAPK, another related kinase, further contributes to the modulation of these pathways. nih.gov

Effects on Phosphorylation Levels of Key Regulatory Proteins

The core action of RK-682 is its ability to inhibit protein tyrosine phosphatases, leading to an increase in the phosphorylation of tyrosine residues on their substrate proteins. nih.govabcam.com This effect is selective for phosphotyrosine and does not impact phosphoserine/threonine levels. nih.gov

RK-682 is a selective and competitive inhibitor of several PTPs. abcam.com Its inhibitory activity has been quantified for specific phosphatases, as detailed in the table below.

| Target Phosphatase | IC50 Value | References |

| VHR (DUSP3) | 2.0 µM | nih.govcaymanchem.comabcam.commedchemexpress.com |

| CD45 | 54 µM | nih.govcaymanchem.comabcam.commedchemexpress.com |

| PTP1B | 4.5 µM | sigmaaldrich.com |

| Heparanase | 17 µM | caymanchem.comlabchem.com.my |

This table summarizes the half-maximal inhibitory concentration (IC50) values of RK-682 against various target enzymes as reported in the literature.

The inhibition of VHR and CD45 is a primary mechanism through which RK-682 exerts its effects. nih.govabcam.commedchemexpress.com VHR is a dual-specificity phosphatase that regulates MAPK signaling, and its inhibition by RK-682 directly impacts the ERK pathway. medchemexpress.com CD45 is a protein tyrosine phosphatase crucial for T-cell activation. scbt.com By inhibiting these phosphatases, RK-682 maintains the phosphorylated state of their respective substrates, thereby altering downstream signaling events that control cell cycle and other cellular functions. nih.govscbt.com

Influence on Cell Cycle Progression and Regulation

A significant consequence of the molecular activities of RK-682 is its profound influence on the regulation of the cell cycle. nih.govcaymanchem.comabcam.commedchemexpress.com The cell cycle is a tightly regulated process involving sequential phases (G1, S, G2, M) controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. dovepress.comnih.gov

Arrest at G1/S Transition Phase

Numerous studies have demonstrated that RK-682 arrests the mammalian cell cycle at the G1/S transition phase. nih.govcaymanchem.comabcam.commedchemexpress.com This arrest prevents cells from entering the S phase, where DNA replication occurs. nih.gov The G1/S checkpoint is a critical control point, and its regulation is often disrupted in cancer cells. dovepress.com The ability of RK-682 to halt progression at this stage is a direct result of its PTP inhibitory activity. nih.gov By enhancing the phosphotyrosine levels of key regulatory proteins, RK-682 disrupts the normal sequence of events required for the G1 to S phase transition. nih.gov For instance, the sustained activation of the ERK pathway, as mentioned earlier, can contribute to this G1 arrest. spandidos-publications.com

The inhibitory effect of RK-682 on cell viability has been demonstrated in various cancer cell lines, with IC50 values in the nanomolar range, highlighting its potency in inducing cell cycle arrest. medchemexpress.com

| Cell Line | IC50 for Cell Viability | References |

| MGH-U3 (Bladder Cancer) | 78.2 nM | medchemexpress.com |

| T24 (Bladder Cancer) | 43.2 nM | medchemexpress.com |

| UROtsa (Immortalized Urothelial) | 145 nM | medchemexpress.com |

This table shows the IC50 values of RK-682 for inhibiting the viability of different cell lines, which is associated with its cell cycle arrest activity.

Comparative Analysis with Other Cell Cycle Modulators

The mechanism of RK-682-induced cell cycle arrest can be contrasted with that of other modulators. For example, sodium orthovanadate, another PTP inhibitor, also increases protein phosphotyrosine levels but arrests the cell cycle at the G2/M boundary, not at the G1/S transition. nih.govkisti.re.krnbrp.jp This highlights the specificity of RK-682's action, likely due to its differential inhibition of specific PTPs that are crucial for the G1/S checkpoint. nih.gov

Unlike agents that might induce arrest through broad cytotoxicity, the action of RK-682 is tied to the specific modulation of signaling pathways. nih.gov While other compounds might target CDKs directly, like roscovitine, or affect DNA integrity, RK-682's primary action is upstream, at the level of protein phosphorylation control. nih.govmdpi.com This distinction underscores the unique mechanism of RK-682 as a cell cycle modulator acting through the specific inhibition of protein tyrosine phosphatases.

Other Observed Cellular Effects

Modulation of Cell Viability in Specific Cell Lines

RK-682, a natural product isolated from microbial metabolites, has demonstrated the ability to influence the viability of various cell lines, primarily through the inhibition of protein tyrosine phosphatases (PTPases) and subsequent cell cycle arrest. nih.gov The compound has shown cytotoxic effects that are dependent on the cell line and concentration.

In human urothelial cancer cell lines, RK-682 induced concentration-dependent cytotoxicity. mdpi.com Specifically, the half-maximal inhibitory concentration (IC50) was determined to be 78.2 nM in MGH-U3 cells and 43.2 nM in T24 cells. mdpi.com In the immortalized normal urothelial cell line UROtsa, the IC50 was higher, at 145 nM. mdpi.com

Furthermore, RK-682 has been identified as a potent inhibitor of specific PTPases, including CD45 and VHR, with IC50 values of 54 µM and 2.0 µM, respectively. nih.govcore.ac.uk This inhibitory action on PTPases leads to an increase in the phosphotyrosine levels within cells. nih.gov A key consequence of this activity is the arrest of the cell cycle at the G1/S transition phase, thereby inhibiting cell proliferation. nih.govcore.ac.uk For instance, in Ball-1 human B cell leukemia cells, RK-682 was observed to inhibit the G1/S transition. nih.gov

| Cell Line | Cell Type | Effect of RK-682 | IC50 Value |

| MGH-U3 | Human Urothelial Cancer | Concentration-dependent cytotoxicity | 78.2 nM mdpi.com |

| T24 | Human Urothelial Cancer | Concentration-dependent cytotoxicity | 43.2 nM mdpi.com |

| UROtsa | Immortalized Normal Urothelial | Concentration-dependent cytotoxicity | 145 nM mdpi.com |

| Ball-1 | Human B Cell Leukemia | Arrested cell cycle progression at G1/S transition | Not Reported |

This table summarizes the observed effects of RK-682 on the viability of different cell lines.

Impact on Cell Migration and Invasion

The effect of RK-682 on cell migration and invasion has been investigated in different cancer cell models, with some studies indicating a direct inhibitory role while others suggest the parent compound is inactive in this regard.

In human bladder cancer cell lines MGH-U3 and T24, treatment with RK-682 resulted in a notable reduction in both migration and invasion. mdpi.com The migratory ability of these cells decreased by approximately 20%. mdpi.com More significantly, the invasive capacity was reduced by 55% in MGH-U3 cells and 40% in T24 cells following treatment with RK-682. mdpi.com

Conversely, a study focusing on human fibrosarcoma HT1080 cells found that RK-682 itself had no inhibitory effect on either cell migration or invasion, even at concentrations up to 100 µmol/L. aacrjournals.orgnih.gov However, a rationally designed derivative, 4-benzyl-RK-682, which exhibits more selective inhibitory activity for heparanase, potently inhibited both processes. aacrjournals.orgnih.gov This suggests that the anti-migratory and anti-invasive effects may be more closely linked to the specific inhibition of heparanase, an enzyme involved in the degradation of the extracellular matrix. aacrjournals.org

| Cell Line | Cancer Type | Effect of RK-682 on Migration | Effect of RK-682 on Invasion |

| MGH-U3 | Bladder Cancer | ~20% decrease mdpi.com | 55% decrease mdpi.com |

| T24 | Bladder Cancer | ~20% decrease mdpi.com | 40% decrease mdpi.com |

| HT1080 | Fibrosarcoma | No inhibitory activity up to 100 µmol/L aacrjournals.orgnih.gov | No inhibitory activity up to 100 µmol/L aacrjournals.orgnih.gov |

This table presents the varied findings on the impact of RK-682 on cell migration and invasion across different cancer cell lines.

Effects on Autophagy Pathways

RK-682 has been shown to influence autophagy, a cellular process of self-degradation that is critical for homeostasis and can play a dual role in cancer cell survival and death.

In the context of bladder cancer, treatment with RK-682 for 48 hours led to the inhibition of autophagy in both MGH-U3 and T24 cell lines. mdpi.com This finding is significant as inhibiting protective autophagy is being explored as a therapeutic strategy in cancer. researchgate.net The inhibition of heparanase, a known target of RK-682, has been linked to the suppression of tumor growth through the inhibition of autophagy in various malignancies. researchgate.net While RK-682 is a multi-enzyme inhibitor, its effect on heparanase is thought to contribute to its autophagy-modulating effects. mdpi.com The study on bladder cancer cells concluded that while RK-682 does have a heparanase inhibitory effect, heparanase activity alone does not fully explain the observed changes in migration, invasion, and autophagy, suggesting a more complex mechanism of action. mdpi.com

| Cell Line | Cell Type | Effect of RK-682 on Autophagy |

| MGH-U3 | Human Urothelial Cancer | Inhibition mdpi.com |

| T24 | Human Urothelial Cancer | Inhibition mdpi.com |

This table outlines the observed effects of RK-682 on autophagy in human urothelial cancer cell lines.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Rk 682 Calcium Salt

Asymmetric Synthesis and Chemical Derivatization

The synthesis of RK-682 and its derivatives has been a key focus for researchers aiming to confirm its structure, produce sufficient quantities for biological testing, and develop more potent or selective analogs.

The absolute stereochemistry of RK-682 was crucial for its activity, necessitating asymmetric synthesis routes. capes.gov.br A versatile and efficient synthesis for the optically pure (R)-enantiomer of the RK-682 free acid, (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, has been developed. scispace.com

One prominent method starts with the commercially available (R)-glyceric acid derivative, (R)-2. scispace.com The key steps in this synthesis involve:

Deprotection of the acetonide group in the starting material.

Selective protection of the primary alcohol with a trityl group to form the hydroxyester (R)-3. scispace.com

Introduction of the β-ketoester group via a silver salt-promoted condensation with a thioester, yielding the intermediate (R)-7. scispace.com

A significant breakthrough in understanding RK-682's structure was the discovery of its formation as a calcium salt. Researchers found that the synthetic free acid, (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, could be readily converted into its calcium salt during purification. scispace.comnih.gov

This conversion was observed specifically during column chromatography using Merck's Silica (B1680970) gel 60. scispace.comcolab.ws The resulting less-soluble compound had spectral data identical to the naturally isolated RK-682. scispace.comcaymanchem.com Interestingly, this salt formation did not occur when other types of silica gel, such as Kanto Chemical's spherical Silica gel 60, were used, indicating the specific role of calcium ions present as impurities in certain silica gel preparations. scispace.com The structure of RK-682 is a 2:1 complex of the organic acid with a calcium ion. caymanchem.com This finding resolved the earlier discrepancies in reported physical and spectral data between the natural isolate and the synthetic free acid. scispace.com

Synthetic Methodologies for RK-682 (calcium salt)

Structural Modifications and Analog Development

Following the successful synthesis of the core structure, research efforts expanded to include the creation of various analogs to probe the structure-activity relationship (SAR) and develop inhibitors with improved potency and selectivity.

Kinetic analysis of the inhibition of VHR (vaccinia H1-related), a dual-specificity phosphatase, by RK-682 revealed that two molecules of the inhibitor were required to inhibit one molecule of the enzyme. nih.gov This insight, combined with molecular modeling, suggested that the target site could accommodate two tetronic acid moieties. rsc.orgnih.gov

Based on this binding model, a novel dimeric derivative of RK-682 was designed and synthesized. nih.gov As predicted by the model, this dimeric analog exhibited increased inhibitory activity against VHR, with a potency approximately 10 times higher than the monomeric RK-682. rsc.orgnih.gov This result strongly supported the proposed mechanism of VHR inhibition and demonstrated a successful application of structure-based design. nih.gov

To understand the contribution of different functional groups to the inhibitory activity and selectivity of RK-682, several structural modifications were explored. Key areas of modification included the 3-acyl substituent and the 4-hydroxyl group of the tetronic acid ring. rsc.orgaacrjournals.org

Modification of the 3-Acyl Group: In one study, the 3-acyl substituent was replaced with an amine, which resulted in the enamine being the favored tautomeric form. These enamine analogs of RK-682 displayed unique selectivity profiles against various phosphatases. rsc.org A second-generation library based on these enamine derivatives showed improved cell membrane permeability and inhibitory selectivity, leading to the identification of VHR-selective and CDC25A/B-selective inhibitors. nih.gov

Modification of the 4-Hydroxyl Group: Alkylation of the 4-hydroxyl group was investigated to create inhibitors with selectivity for heparanase, another enzyme inhibited by RK-682. While RK-682 inhibits both VHR and heparanase, benzylation of the 4-hydroxyl group to create 4-benzyl-RK-682 resulted in a compound that selectively inhibited heparanase over VHR. rsc.orgaacrjournals.org In contrast, smaller alkyl groups like methyl (4-Me-RK-682) and isopropyl (4-iPr-RK-682) led to a loss of activity against both enzymes, highlighting the importance of an aromatic substituent at this position for selective heparanase inhibition. rsc.orgaacrjournals.org

The following table summarizes the inhibitory activities of key RK-682 derivatives.

| Compound | Modification | Target Enzyme | IC₅₀ (µM) | Selectivity Profile |

| RK-682 | None | VHR | 2.0 - 6 nih.govaacrjournals.org | Inhibits VHR, CD45, Heparanase nih.govrsc.org |

| CD45 | 54 nih.gov | |||

| Heparanase | 17 rsc.orgaacrjournals.org | |||

| 4-Benzyl-RK-682 | Benzylation at 4-OH | Heparanase | 17 aacrjournals.org | Selective for Heparanase over VHR rsc.orgaacrjournals.org |

| VHR | >100 aacrjournals.org | |||

| 4-Methyl-RK-682 | Methylation at 4-OH | VHR | >100 aacrjournals.org | Inactive against Heparanase and VHR rsc.orgaacrjournals.org |

| Heparanase | >100 aacrjournals.org | |||

| 4-Isopropyl-RK-682 | Isopropylation at 4-OH | VHR | >100 aacrjournals.org | Inactive against Heparanase and VHR rsc.orgaacrjournals.org |

| Heparanase | >100 aacrjournals.org | |||

| (Rac)-RK-682 | Racemic mixture | CDC-25B | 0.7 medchemexpress.com | Potent against CDC-25B, moderate against PTP-1B and LMW-PTP medchemexpress.com |

| PTP-1B | 8.6 medchemexpress.com | |||

| LMW-PTP | 12.4 medchemexpress.com |

IC₅₀ values represent the concentration required for 50% inhibition.

The tetronic acid moiety of RK-682 is thought to act as a mimic of phosphate (B84403) or sulfate (B86663) groups, allowing it to interact with the catalytic sites of phosphatases. rsc.orgacs.org This hypothesis prompted the development of "focused libraries" of compounds using the 3-acyltetronic acid as a core scaffold. acs.orgnii.ac.jp The goal was to synthesize a diverse range of derivatives to identify potent and selective inhibitors for various protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs). acs.org

The synthesis of a focused library based on the RK-682 scaffold yielded compounds that inhibited VHR with IC₅₀ values ranging from 4 to 40 µM. rsc.org The same library also produced several derivatives that were potent and selective inhibitors of Cdc25B, a key phosphatase in cell cycle regulation, with IC₅₀ values between 0.38 and 35 µM. rsc.orgacs.org These results validated the library approach and demonstrated that the tetronic acid core is a valuable starting point for discovering novel phosphatase inhibitors. nih.govacs.org

Exploration of Structural Modifications (e.g., acyl substituent, 4-hydroxyl group)

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) of RK-682 has been a important area of research, aiming to understand the molecular features crucial for its biological activities and to develop more potent and selective analogs. These studies have systematically investigated the roles of different parts of the RK-682 molecule, including the tetronic acid core, the acyl side chain, and various substituents.

Identification of Key Pharmacophoric Elements

The fundamental pharmacophore of RK-682 and related compounds is the 3-acyltetronic acid moiety. acs.org This core structure is believed to act as a phosphate-mimicking element, which explains its inhibitory activity against phosphatases. e-bookshelf.de The tetronic acid ring, with its enolic hydroxyl group and the adjacent ketone, is crucial for binding to the active sites of target enzymes. e-bookshelf.dersc.org

Key elements identified as critical for activity include:

The Tetronic Acid Core: This heterocyclic ring system is the foundational scaffold of RK-682. rsc.org

The 3-Acyl Side Chain: The length and nature of this chain significantly influence inhibitory potency and selectivity. fapesp.br

The 5-Hydroxymethyl Group: This group is a characteristic feature of RK-682. rsc.org

The 4-Hydroxyl Group: This position has been a key target for modification to enhance selectivity. rsc.orgnih.gov

Influence of Stereochemistry on Biological Activity

RK-682 possesses a chiral center at the C5 position of the tetronic acid ring. The naturally occurring form is the (R)-isomer. capes.gov.brcaymanchem.com Synthetic studies have successfully produced both the natural (R)-enantiomer and its unnatural (S)-enantiomer, as well as the racemic mixture. focusbiomolecules.com Interestingly, research has shown that both the natural (R)-isomer and the synthetic racemic mixture exhibit identical inhibitory activity against phosphatases, suggesting that for this particular activity, the stereochemistry at C5 may not be a critical determinant. focusbiomolecules.com The absolute stereochemistry of natural RK-682 was confirmed as (R) through asymmetric synthesis. capes.gov.br

Impact of Acyl Side Chain Size on Enzyme Inhibition

The long acyl side chain of RK-682, specifically a hexadecanoyl group, plays a significant role in its interaction with enzymes. nih.gov Studies on synthetic analogs with varying acyl chain lengths have demonstrated that this lipophilic tail is a major contributor to the molecule's ability to form aggregates in solution. fapesp.br This aggregation capacity, which is dependent on the acyl side chain size, appears to be essential for promoting enzyme aggregation and subsequent inhibition. fapesp.br However, it is not the sole factor, as compound aggregation by itself does not necessarily lead to phosphatase inhibition. fapesp.br This suggests a complex interplay between the hydrophobic interactions mediated by the acyl chain and the binding of the tetronic acid core to the enzyme.

Role of Aromatic Substituents at Specific Positions

Modification of the 4-hydroxyl group of the tetronic acid ring with aromatic substituents has proven to be a successful strategy for enhancing the selectivity of RK-682. rsc.org For instance, while the parent RK-682 molecule inhibits both the VHR phosphatase and heparanase, the introduction of a benzyl (B1604629) group at the 4-position results in 4-benzyl-RK-682. rsc.org This derivative shows selective inhibition of heparanase over VHR and other glucosidases. rsc.org

Further investigation into this position revealed that an aromatic substituent is important for activity. rsc.org Analogs with small alkyl groups like methyl and isopropyl at the 4-position were found to be inactive against both heparanase and VHR phosphatase. rsc.org This highlights the importance of the steric and electronic properties of the substituent at this position for achieving potent and selective inhibition. rsc.org

| Compound | Substituent at 4-position | Heparanase Inhibition | VHR Phosphatase Inhibition |

| RK-682 | -OH | Yes | Yes |

| 4-benzyl-RK-682 | -OCH2Ph | Selective | No |

| 4-methyl-RK-682 | -OCH3 | No | No |

| 4-isopropyl-RK-682 | -OCH(CH3)2 | No | No |

Computational Modeling in SAR Studies (e.g., Molecular Dynamics, Docking)

Computational methods, including molecular dynamics (MD) simulations and docking studies, have been instrumental in elucidating the SAR of RK-682 and in the rational design of new inhibitors. nih.govresearchgate.net These techniques provide insights into the binding modes of RK-682 and its derivatives within the active sites of target enzymes. nih.govrsc.org

For example, kinetic analysis combined with structure-based inhibitor design for VHR inhibition suggested that the enzyme's target site can accommodate two molecules of the tetronic acid moiety. rsc.org Based on this, a binding model was constructed using molecular dynamics calculations. nih.gov This model guided the design and synthesis of a dimeric derivative of RK-682, which, as predicted, exhibited increased inhibitory activity against VHR, thus supporting the proposed mechanism. nih.gov

Similarly, the design of selective heparanase inhibitors was based on the structure of the heparanase/RK-682 complex. nih.gov Docking studies are frequently used to predict the binding affinity and orientation of potential inhibitors, helping to prioritize compounds for synthesis and biological evaluation. scispace.com

Investigations into Promiscuous Enzyme Inhibition

RK-682 has been identified as a potential promiscuous inhibitor, meaning it can inhibit multiple, unrelated enzymes. fapesp.brfocusbiomolecules.com This promiscuity is a significant consideration in its use as a research tool and as a starting point for drug discovery. fapesp.br The compound is known to inhibit a range of enzymes including protein tyrosine phosphatases (PTPs) like CD45 and VHR, HIV-1 protease, and heparanase. rsc.orgfocusbiomolecules.com

Studies have revealed that the promiscuous nature of RK-682 may be linked to its tendency to form large aggregates in solution. fapesp.br The aggregation capacity is influenced by the size of the acyl side chain. fapesp.br It is proposed that the inhibition mechanism is not solely dependent on the binding of a single molecule to the catalytic site of the enzyme. fapesp.br Instead, the ability of the compound to aggregate and potentially induce enzyme aggregation seems to be a key factor in its inhibitory action. fapesp.br

Furthermore, the inhibitory activity of RK-682 can be affected by the presence of divalent cations like magnesium, which are often present in enzyme assay buffers. fapesp.br These cations can form complexes with RK-682, depleting its inhibitory effect. fapesp.brfocusbiomolecules.com These findings underscore the complexity of RK-682's mechanism of action and the need for caution when interpreting in vitro inhibition data. fapesp.br

Aggregation Behavior in Aqueous Solutions and its Influence on Inhibition

RK-682, a naturally occurring protein tyrosine phosphatase (PTPase) inhibitor, and its analogs have been shown to form large aggregates in aqueous solutions. fapesp.br This aggregation behavior is significantly influenced by the size of the acyl side chain. fapesp.brbvsalud.org Studies on racemic RK-682 (rac-1) and a series of its derivatives have revealed that the capacity for aggregation is dependent on the length of this side chain. fapesp.br

However, the formation of aggregates by itself does not directly correlate with PTPase inhibition. fapesp.br Research indicates that while certain derivatives of RK-682 are capable of forming these large solution-based aggregates, this aggregation is not the sole determinant for their inhibitory activity against PTPases. fapesp.br This suggests a more complex mechanism of action than simple enzyme sequestration by aggregates. fapesp.br

Further investigation into the structure-activity relationship (SAR) of RK-682 analogs has provided more nuanced insights. While many organic molecules that form colloidal aggregates can act as promiscuous inhibitors, often leading to false positives in drug discovery, the case of RK-682 is not as straightforward. escholarship.org The inhibitory action of such aggregating compounds can be influenced by factors like the concentration of the colloid and the enzyme, which can affect encounter rates, and potential kinetic barriers imposed by colloid-based protein denaturation. escholarship.org For some aggregating inhibitors, increasing the concentration of the compound leads to a faster onset of inhibition. escholarship.org

Care should be exercised when using RK-682, whether natural or synthetic, as a control in PTPase inhibition assays due to these confounding factors. fapesp.brmayflowerbio.com The formation of metal complexes can also affect its inhibitory activity. mayflowerbio.com

Table 1: Aggregation and Inhibitory Characteristics of RK-682 and Analogs

| Compound | Aggregation in Aqueous Solution | Influence on PTPase Inhibition | Key Findings |

| rac-RK-682 (rac-1) | Forms large aggregates. fapesp.br | Aggregation alone is not sufficient for inhibition. fapesp.br | The size of the acyl side chain influences aggregation capacity. fapesp.br |

| RK-682 Analogs | Varies depending on the analog structure. | Inhibition is not solely dependent on aggregation. fapesp.br | Promiscuous mechanisms can influence the in vitro evaluation of enzyme inhibition. fapesp.br |

Non-Catalytic Site Binding and Protein Surface Interactions

The inhibitory mechanism of RK-682 and its derivatives extends beyond simple binding to the catalytic site of protein tyrosine phosphatases. fapesp.br Evidence suggests that non-catalytic site binding and interactions with the protein surface play a crucial role in its inhibitory function. fapesp.br This indicates that the mechanism of PTPase inhibition by RK-682 is more complex than previously understood and involves promiscuous mechanisms that significantly impact its in vitro evaluation. fapesp.br

Studies combining kinetic analysis and structure-based inhibitor design have revealed that the target site on the Vaccinia H1-related protein (VHR), a dual-specificity phosphatase, can accommodate two molecules of the tetronic acid moiety of RK-682. rsc.org This finding supports the idea of binding interactions occurring outside the primary catalytic pocket. The design of a dimeric derivative of RK-682 based on this insight resulted in a compound with increased inhibitory activity against VHR, further highlighting the importance of interactions beyond the active site. medchemexpress.com

These findings challenge the traditional view of RK-682 as a simple competitive inhibitor and suggest that its inhibitory profile is a result of a combination of catalytic site binding and interactions with other regions on the protein surface. fapesp.br This has significant implications for the use of RK-682 as a reference compound and for the design of new, more selective PTPase inhibitors. fapesp.br

Pharmacological Investigations of Rk 682 Calcium Salt in Preclinical Research Models Mechanistic Focus

In Vitro Studies on Specific Cellular Processes

RK-682 has been demonstrated to directly interfere with the progression of the mammalian cell cycle, primarily by inducing cell cycle arrest at the G1/S transition phase. nih.govcaymanchem.commerckmillipore.com This effect is linked to its ability to inhibit specific protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs) that are crucial for cell cycle control. nih.govrsc.org

In studies using the human B cell leukemia line Ball-1, RK-682 treatment led to an accumulation of cells in the G1 phase and inhibited the transition to the S phase. nih.govmerckmillipore.com This contrasts with other phosphatase inhibitors like sodium orthovanadate, which arrests cells at the G2/M boundary. nih.gov The mechanism underlying this G1 arrest is the inhibition of key phosphatases. RK-682 inhibits the dephosphorylation activity of CD45 and Vaccinia H1-related (VHR) phosphatase in vitro. nih.govabcam.commerckmillipore.com VHR is a DSP involved in cell cycle regulation. rsc.org Furthermore, research into synthetic derivatives has shown that the R-stereoisomer of RK-682 can inhibit Cdc25A and Cdc25B, two critical phosphatases that activate cyclin-dependent kinases (CDKs) to drive cell cycle progression. researchgate.net Inhibition of these enzymes by RK-682 leads to an increase in the tyrosine phosphorylation levels of cellular proteins, thereby halting the cell's progression into the DNA synthesis (S) phase. nih.gov

Table 1: Inhibitory Activity of RK-682 against Cell Cycle-Related Phosphatases

| Target Enzyme | Enzyme Class | IC₅₀ Value (µM) | Source(s) |

| VHR | Dual-Specificity Phosphatase | 2.0 | nih.govfocusbiomolecules.comabcam.com |

| Cdc25B | Dual-Specificity Phosphatase | 0.7 - 34 | researchgate.netmedchemexpress.com |

| CD45 | Protein Tyrosine Phosphatase | 54 | nih.govfocusbiomolecules.comabcam.com |

| PTP-1B | Protein Tyrosine Phosphatase | 8.6 | medchemexpress.com |

| LMW-PTP | Low Molecular Weight PTP | 12.4 | medchemexpress.com |

The metastatic spread of tumor cells is a complex process involving the degradation of the extracellular matrix (ECM) and basement membrane, processes in which the enzyme heparanase plays a critical role. aacrjournals.orgnih.gov Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, and its activity is strongly associated with tumor cell invasion and angiogenesis, the formation of new blood vessels. aacrjournals.orgnih.govbiomedres.us

RK-682 was identified as an inhibitor of heparanase, suggesting its potential as an antimetastatic agent. caymanchem.combioaustralis.comaacrjournals.org However, while it demonstrates enzymatic inhibition, its functional effect on cell behavior is nuanced. In one key study, RK-682 itself, at concentrations up to 100 µM, did not inhibit the invasion or migration of human fibrosarcoma HT1080 cells. aacrjournals.orgnih.gov In contrast, a rationally designed derivative, 4-benzyl-RK-682, which showed more selective and potent heparanase inhibition, effectively blocked both invasion and migration of these cells. aacrjournals.orgnih.gov This suggests that while the core structure of RK-682 provides a scaffold for heparanase inhibition, modifications are necessary to translate this enzymatic inhibition into a potent anti-invasive cellular effect. aacrjournals.orgrsc.org

Table 2: Effect of RK-682 on Heparanase and Cell Invasion

| Activity Assessed | Target/Cell Line | IC₅₀ Value (µM) | Cellular Effect | Source(s) |

| Enzyme Inhibition | Heparanase | 17 | N/A | focusbiomolecules.comcaymanchem.comaacrjournals.org |

| Cell Invasion | HT1080 Fibrosarcoma | >100 | No inhibition observed | aacrjournals.orgnih.gov |

| Cell Migration | HT1080 Fibrosarcoma | >100 | No inhibition observed | aacrjournals.orgnih.gov |

Beyond its effects on cancer cells, RK-682 has been investigated for its role in neuronal function, specifically in the context of synaptic plasticity. Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism for learning and memory. nih.gov Studies using guinea-pig hippocampal CA1 neurons have shown that the state of extracellular protein phosphorylation plays a significant role in modulating LTP. bioaustralis.comnih.gov

In hippocampal slice preparations, RK-682 was used as an ecto-phosphatase inhibitor, an agent that blocks the activity of phosphatases located on the outer surface of the cell membrane. nih.gov When applied at a concentration of 10 µM, RK-682 enabled the induction of a robust LTP with a weak theta-burst stimulation that was otherwise insufficient to induce LTP. merckmillipore.comnih.gov This finding suggests that by inhibiting the removal of phosphate (B84403) groups from extracellular domains of synaptic membrane proteins, RK-682 enhances the signaling cascade initiated by neurotransmitters like ATP, which are released during synaptic activity. rsc.orgnih.gov This potentiation of phosphorylation-dependent signaling pathways demonstrates that RK-682 can modulate synaptic transmission and lower the threshold for inducing synaptic plasticity. nih.govcolab.ws

Inhibition of Tumor Cell Invasion and Angiogenesis Mechanisms

In Vivo Studies in Experimental Animal Models (Mechanistic Insights)

The primary mechanism of action for RK-682 is enzyme inhibition, specifically targeting phosphatases. focusbiomolecules.combioaustralis.com While extensive in vitro data characterizes its inhibitory profile against enzymes like VHR, CD45, and heparanase, detailed in vivo studies demonstrating a direct pharmacodynamic response to this inhibition are limited in the available literature.

The most direct evidence of an in vivo pharmacodynamic response comes from electrophysiological studies in brain tissue preparations from a non-human organism. In experiments using hippocampal slices from guinea pigs, the application of RK-682 resulted in a measurable biological effect: the enhancement of ATP-induced long-term potentiation (LTP). merckmillipore.commerckmillipore.com This physiological response is directly tied to its mechanism as an ecto-phosphatase inhibitor. nih.gov By preventing the dephosphorylation of extracellular membrane proteins, RK-682 alters the synaptic environment and enhances the potentiation of neuronal signals, providing a clear link between its enzymatic inhibition and a functional outcome in a complex biological system. merckmillipore.comnih.gov

Research on the physiological effects of RK-682 in non-human organisms has primarily been conducted in the context of neuroscience using mammalian models. The key findings are derived from studies on guinea pigs, focusing on the modulation of synaptic plasticity. merckmillipore.comnih.govmerckmillipore.com

In these studies, preparations of guinea-pig hippocampal CA1 neurons were used to investigate the role of extracellular phosphorylation in LTP. nih.gov The administration of RK-682 to these neuronal preparations led to a significant enhancement of LTP. merckmillipore.com This demonstrates that RK-682 can modulate a fundamental physiological process—synaptic strengthening—in a non-human mammalian model. nih.gov The compound's ability to act as an ecto-phosphatase inhibitor in this system underscores the role of extracellular signaling in controlling neuronal function. rsc.orgnih.gov Outside of this specific application in guinea pig neuronal tissue, comprehensive studies detailing the modulation of other physiological systems in different non-human organisms, such as insects or fish, are not prominently featured in the reviewed scientific literature.

Synergy and Antagonism in Mechanistic Studies (non-human)

Combination Effects with Other Bioactive Agents in Cellular Systems

A comprehensive review of publicly available scientific literature does not yield specific mechanistic studies detailing the synergistic or antagonistic effects of RK-682 (calcium salt) in combination with other bioactive agents in cellular systems. While the compound has been investigated alongside other phosphatase inhibitors, such as sodium orthovanadate, these studies have primarily focused on comparing their individual effects rather than exploring interactive outcomes. For instance, in human B cell leukemia (Ball-1) cells, both RK-682 and sodium orthovanadate were shown to increase the phosphotyrosine levels. nih.gov However, they induced cell cycle arrest at different phases, with RK-682 inhibiting the G1/S transition and sodium orthovanadate blocking the G2/M boundary, indicating distinct mechanisms of action rather than a combined synergistic or antagonistic effect. nih.gov

Influence of Divalent Cations on Inhibitory Activity

The inhibitory activity of RK-682 is notably influenced by the presence of divalent cations. The compound, a tetronic acid derivative, readily forms metal complexes, which can alter its biological activity. researchgate.netjst.go.jp This interaction is critical, particularly as the calcium salt is a common form of this inhibitor. jst.go.jp

The formation of the RK-682 calcium salt has been described as a potential artifact of purification processes, such as silica (B1680970) gel column chromatography. jst.go.jp The interaction is not limited to calcium; other divalent cations, such as magnesium (Mg²⁺), have been observed to impact the compound's inhibitory efficacy against protein tyrosine phosphatases (PTPs). researchgate.net

Research has indicated that the presence of divalent cations, like magnesium, which are often components of enzymatic buffers, can diminish the inhibitory activity of RK-682. researchgate.net This suggests that chelation of these cations could be a factor in the observed potency of the inhibitor. The mechanism is thought to involve the formation of a complex between the tetronic acid moiety of RK-682 and the metal ion, which may alter the conformation or binding affinity of the inhibitor to its target enzyme. This phenomenon underscores the importance of considering the ionic environment in in vitro assays involving RK-682 to ensure accurate assessment of its inhibitory potential. researchgate.net

The table below summarizes the observed influence of divalent cations on the activity of RK-682 based on available preclinical research.

| Divalent Cation | Effect on RK-682 Inhibitory Activity | Context of Observation | Reference(s) |

| Calcium (Ca²⁺) | Forms a salt complex with RK-682. The biological activity may be associated with this dimeric complex. | Formation observed during silica gel chromatography. RK-682 is often supplied as this calcium salt. | jst.go.jp |

| Magnesium (Mg²⁺) | Can deplete or reduce the inhibitory activity against protein tyrosine phosphatases. | Observed in in vitro enzyme inhibition experiments. Often present in enzyme buffer solutions. | researchgate.net |

Research Methodologies and Analytical Approaches for Rk 682 Calcium Salt

Spectrometric and Spectroscopic Characterization in Research

The structural identity and characteristics of RK-682 and its calcium salt have been extensively investigated using advanced spectrometric and spectroscopic methods.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Analysis of Calcium Salt Form

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a key technique in the analysis of RK-682, particularly in distinguishing between its free acid and calcium salt forms. nih.gov FAB-MS is a soft ionization technique used in mass spectrometry where a beam of high-energy neutral atoms, such as argon or xenon, bombards a sample mixed in a non-volatile matrix to create ions. wikipedia.orgcreative-proteomics.com This method is well-suited for non-volatile and thermally unstable polar compounds. creative-proteomics.com

In the context of RK-682, FAB-MS analysis was instrumental in confirming the formation of the calcium salt during silica (B1680970) gel column chromatography. nih.govscispace.com The technique allows for the determination of molecular weight and can provide structural information. springernature.com For instance, the pseudo-molecular ion ([M+H]+) of RK-682 has been observed at an m/z of 369.3. researchgate.netnih.gov The ionization process in FAB-MS can produce both protonated molecules ([M+H]+) and deprotonated molecules ([M-H]−), which facilitates the analysis of both positive and negative ions. wikipedia.orgcreative-proteomics.com

Application of NMR for Structural Confirmation and Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a vital tool for the structural confirmation of RK-682. wikipedia.org This technique provides detailed information about the chemical linkages, spatial proximity, and dynamic properties of atoms within a molecule. wikipedia.org In the study of RK-682, NMR spectra were recorded to elucidate the structure of the molecule. koreascience.kr Although detailed NMR data for RK-682 is not provided in the search results, the application of NMR is a standard and essential method for the structural determination of natural products like RK-682.

Chromatographic Techniques for Research Sample Preparation

Chromatographic methods are fundamental for the isolation, purification, and in some cases, the transformation of RK-682 from its source or synthetic mixtures.

Silica Gel Column Chromatography for Isolation and Conversion

Silica gel column chromatography is a primary technique used for the isolation and purification of RK-682. nih.govresearchgate.net Research has shown that (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid is readily converted to its calcium salt, which is identical to the naturally isolated RK-682, during column chromatography on Silica gel 60. nih.govscispace.comcolab.ws This process involves passing a solution of the compound through a column packed with silica gel, which separates components based on their differential adsorption to the stationary phase. The free acid form of RK-682 can be obtained by acid treatment of the calcium salt, and interestingly, purification of this free acid via silica gel column chromatography can lead back to the formation of the calcium salt. scispace.com

Biochemical and Cell-Based Assay Development for Activity Profiling

To understand the biological effects of RK-682, various biochemical and cell-based assays have been developed to profile its inhibitory activity against different enzymes.

Enzyme Activity Assays (e.g., PTPase, Heparanase)

RK-682 has been identified as a potent inhibitor of several enzymes, and its activity has been quantified using various enzyme activity assays. These assays are crucial for determining the inhibitory concentration (IC50) of the compound, which is the concentration required to inhibit 50% of the enzyme's activity.

Protein Tyrosine Phosphatase (PTPase) Inhibition: RK-682 was initially isolated as a specific inhibitor of protein tyrosine phosphatases (PTPases). nih.gov In vitro assays demonstrated that RK-682 inhibits the dephosphorylation activity of CD45 and VHR with IC50 values of 54 µM and 2.0 µM, respectively. nih.govcaymanchem.com The racemic form, (Rac)-RK-682, has also been shown to inhibit PTP-1B, LMW-PTP, and CDC-25B with IC50 values of 8.6 µM, 12.4 µM, and 0.7 µM, respectively. medchemexpress.com

Heparanase Inhibition: RK-682 has also been identified as an inhibitor of heparanase, an endo-β-D-glucuronidase involved in extracellular matrix degradation. aacrjournals.orgnih.gov Screening of microbial culture broths revealed that RK-682 inhibits heparanase with an IC50 of 17 μM. nih.govnih.gov However, it's noted that RK-682 lacks selectivity, as it also inhibits other enzymes. nih.gov Interestingly, while RK-682 itself did not inhibit the invasion and migration of HT1080 cells at concentrations up to 100 μmol/L, a rationally designed derivative, 4-benzyl-RK-682, showed selective inhibitory activity for heparanase and did inhibit cell invasion and migration. aacrjournals.org In bladder cancer cell lines MGH-U3 and T24, treatment with RK-682 was found to suppress heparanase protein and mRNA expression. mdpi.com

The following table summarizes the reported inhibitory activities of RK-682 and its racemate against various enzymes.

| Compound | Target Enzyme | IC50 Value | Reference |

| RK-682 | CD45 | 54 µM | nih.gov, caymanchem.com |

| RK-682 | VHR | 2.0 µM | nih.gov, caymanchem.com |

| RK-682 | Heparanase | 17 µM | nih.gov, nih.gov |

| (Rac)-RK-682 | PTP-1B | 8.6 µM | medchemexpress.com |

| (Rac)-RK-682 | LMW-PTP | 12.4 µM | medchemexpress.com |

| (Rac)-RK-682 | CDC-25B | 0.7 µM | medchemexpress.com |

Cell Cycle Analysis Techniques (e.g., Flow Cytometry)

To understand the influence of RK-682 on cell proliferation, researchers employ cell cycle analysis, most commonly performed using flow cytometry. biocompare.com This technique is fundamental for determining the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). biocompare.com The methodology involves staining the cell population with a fluorescent dye that binds stoichiometrically to DNA; the amount of fluorescence emitted by a cell is directly proportional to its DNA content. biocompare.comthermofisher.com

In a typical experiment, cells are treated with RK-682 (calcium salt) for a defined period before being harvested and stained. The stained cells are then passed single-file through a laser beam in a flow cytometer. The instrument measures the fluorescence intensity of each cell, generating a histogram that displays the distribution of the cell population across the cell cycle phases. thermofisher.com Cells in the G2/M phase, having replicated their DNA, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase. thermofisher.com Research findings indicate that RK-682 is an inhibitor that arrests the mammalian cell cycle at the G1/S transition phase. caymanchem.comlabchem.com.my This is observed on a flow cytometry histogram as an accumulation of cells in the G1 peak and a corresponding reduction in the S and G2/M peaks.

Cell Migration and Invasion Assays

The effect of RK-682 on tumor cell motility is assessed using cell migration and invasion assays. These assays are crucial for evaluating the anti-metastatic potential of compounds. A widely used method is the Boyden chamber or Transwell assay. researchgate.netsigmaaldrich.com This system uses a porous membrane insert placed in a larger well.

For a migration assay , cells are seeded into the upper chamber (the insert), and a chemoattractant is placed in the lower well. The number of cells that actively move through the pores to the other side of the membrane over a set time is quantified.

For an invasion assay , the membrane is coated with a layer of extracellular matrix (ECM) or basement membrane extract (BME). researchgate.net This simulates the tissue barriers that cells must degrade and penetrate during metastasis. researchgate.net RK-682's inhibitory effect on heparanase, an enzyme implicated in tumor cell invasion, is a key focus of such studies. caymanchem.comlabchem.com.my In these assays, a reduction in the number of cells traversing the BME-coated membrane in the presence of RK-682 indicates its potential as an anti-invasive agent. Quantification is often achieved by staining the migrated cells and counting them under a microscope or by using fluorescent dyes like Calcein AM for plate-reader-based quantification. researchgate.net

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are powerful tools for dissecting the impact of a compound on specific signal transduction pathways. thermofisher.com These assays link the activity of a particular pathway to the expression of an easily measurable protein—the reporter, such as luciferase or beta-galactosidase. thermofisher.com The core of the assay is a DNA construct containing a promoter or response element that is specifically regulated by the signaling pathway of interest. This construct is introduced into cells. promega.ro

If a compound like RK-682 modulates a pathway, it will alter the activity of transcription factors that bind to the response element, thereby changing the expression level of the reporter gene. promega.ro For instance, since RK-682 inhibits protein tyrosine phosphatases (PTPs), a reporter gene assay could be designed with a promoter regulated by a transcription factor whose activity is controlled by phosphorylation. By measuring the reporter protein's activity (e.g., luminescence for luciferase), researchers can quantify the extent to which RK-682 modulates that specific pathway. thermofisher.compromega.ro This approach allows for the screening and characterization of pathway-specific effects without directly measuring the phosphorylation state of multiple proteins.

In Silico and Computational Approaches in RK-682 (calcium salt) Research

Computational methods are indispensable in modern drug discovery and are applied to the study of RK-682 to model its interactions and discover new derivatives.

Molecular Docking and Dynamics Simulations for Binding Models

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as RK-682, and its protein target at an atomic level. nih.govunirioja.es

Molecular Docking predicts the preferred orientation and conformation (the "pose") of the RK-682 molecule when it binds to the active site of a target protein, such as protein tyrosine phosphatase 1B (PTP-1B) or heparanase. medchemexpress.commedsci.org The process involves computationally placing the ligand into the binding site in numerous possible positions and scoring them based on factors like shape complementarity and intermolecular forces. unirioja.es

Virtual Screening for Analog Discovery

Virtual screening is a computational method used to search large databases of chemical compounds to identify new molecules with desired biological activity. medsci.org In the context of RK-682 research, this technique is employed to discover novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. acs.orgnih.gov

The process typically starts with the known structure of RK-682 and its binding mode to a target protein, derived from experimental data or molecular docking studies. A pharmacophore model can be built, which defines the essential three-dimensional arrangement of chemical features required for binding. This model is then used as a filter to rapidly screen vast virtual libraries containing millions of compounds. medsci.org Hits from the virtual screen, which are molecules that match the pharmacophore model, are then subjected to further computational analysis, such as more rigorous docking studies, before being selected for chemical synthesis and biological testing. medsci.orgacs.org This structure-based design approach was instrumental in the development of selective heparanase inhibitors derived from the RK-682 scaffold. caymanchem.com

Data Tables

Table 1: Summary of Investigated RK-682 Inhibitory Activity

| Target Enzyme | Enzyme Class | Reported IC₅₀ | Biological Role | Citation |

|---|---|---|---|---|

| CD45 | Protein Tyrosine Phosphatase | 54 µM | Immune cell signaling | caymanchem.comlabchem.com.my |

| VHR | Protein Tyrosine Phosphatase | 2 µM | MAP kinase signaling | caymanchem.comlabchem.com.my |

| Heparanase | Endo-β-D-glucuronidase | 17 µM | ECM degradation, invasion | caymanchem.comlabchem.com.my |

| PTP-1B | Protein Tyrosine Phosphatase | 8.6 µM | Metabolic regulation | medchemexpress.com |

| LMW-PTP | Protein Tyrosine Phosphatase | 12.4 µM | Cell growth signaling | medchemexpress.com |

Table 2: Application of Computational Methods in RK-682 Research

| Computational Method | Application in RK-682 Research | Objective | Citation |

|---|---|---|---|

| Molecular Docking | Predicting the binding pose of RK-682 in the active sites of PTPs and heparanase. | To understand the structural basis of inhibition and identify key interactions. | nih.govunirioja.es |

| Molecular Dynamics | Simulating the stability and conformational changes of the RK-682-protein complex over time. | To validate binding models and analyze the influence of the calcium ion on interaction dynamics. | rsc.orgnih.gov |

| Virtual Screening | Searching compound libraries for molecules structurally similar or complementary to RK-682. | To discover novel analogs with potentially enhanced inhibitory activity or selectivity. | medsci.orgacs.org |

Table 3: Compound Names Mentioned | Compound Name | | | :--- | | RK-682 (calcium salt) | | Calcein AM | | Luciferase | | Beta-galactosidase |

Future Directions and Unexplored Research Avenues for Rk 682 Calcium Salt

Identification of Novel Biological Targets and Off-Targets

A critical future direction is the systematic and comprehensive identification of its complete target profile. Modern chemical proteomics and affinity-based screening methods could be employed to uncover previously unknown binding partners and biological targets within the cell. Understanding these interactions is crucial, as off-target effects are a common mechanism of action for many small molecule inhibitors. nih.gov Identifying whether the observed biological effects of RK-682, such as cell cycle arrest, are due to its primary PTP inhibition or the result of engaging multiple, perhaps unforeseen, targets is a key research question. nih.govcaymanchem.com Furthermore, exploring its activity against a wider panel of phosphatases and other enzyme classes will provide a more complete picture of its selectivity and potential for promiscuous inhibition. focusbiomolecules.commedchemexpress.com

Table 1: Known Biological Targets of RK-682

| Target Enzyme | Enzyme Class | IC50 Value | Reported Biological Role |

|---|---|---|---|

| Vaccinia H1-related (VHR) | Dual-Specificity Phosphatase | 2 µM | Cell cycle regulation abcam.comcaymanchem.com |

| CD45 | Receptor-like PTP | 54 µM | Immune cell signaling, Cell cycle regulation abcam.comscbt.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-receptor PTP | 8.6 µM (racemic) | Insulin signaling, Glucose metabolism abcam.commedchemexpress.com |

| Heparanase | Endo-β-D-glucuronidase | 17 µM | Extracellular matrix degradation, Angiogenesis, Metastasis caymanchem.comrsc.org |

| HIV-1 Protease | Aspartic Protease | 84 µM | Viral replication focusbiomolecules.comrsc.org |

Exploration of RK-682 (calcium salt) Activity in Emerging Preclinical Disease Models

The known inhibitory activities of RK-682 suggest its potential relevance in various diseases. Its ability to inhibit PTPs like PTP1B and VHR, which are implicated in metabolic regulation and cell cycle control, points toward applications in oncology and diabetes research. nih.govmedchemexpress.com The inhibition of heparanase, a key enzyme in cancer cell invasion and the formation of new blood vessels, further strengthens its potential as an anti-metastatic agent. caymanchem.comaacrjournals.org

Future research should leverage emerging and more physiologically relevant preclinical models to explore these possibilities. Instead of relying solely on traditional 2D cell cultures, studies could utilize advanced models such as:

Organoids and Spheroids: These 3D culture systems better mimic the complex cellular architecture and microenvironment of tumors, providing a more accurate platform to test the anti-cancer and anti-invasive properties of RK-682.

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices can model the function of human organs and are being developed for a variety of indications, including cancer, liver diseases, and neurodegenerative disorders. altex.org They would allow for the study of RK-682's effects in a multi-cellular, dynamic environment.

Neuroscience Models: Early evidence suggests that RK-682 can affect long-term potentiation in neurons, hinting at a role for the phosphatases it targets in neuronal function. rsc.org Exploring its activity in preclinical models of neurodegenerative diseases or cognitive disorders could open new research avenues.

By using these sophisticated models, researchers can gain deeper insights into how RK-682 functions in a context that more closely resembles human physiology.

Development of Advanced Experimental Probe and Tool Compounds

While RK-682 is a valuable research compound, its utility could be greatly enhanced by the development of derivative probes. Its multi-target nature makes it difficult to attribute a specific biological outcome to the inhibition of a single enzyme. focusbiomolecules.comrsc.org Future efforts should focus on designing and synthesizing analogs of RK-682 with improved selectivity.

A successful example of this approach is the creation of 4-benzyl-RK-682 . aacrjournals.org Based on structural modeling of the RK-682/heparanase complex, researchers rationally designed this derivative by adding a benzyl (B1604629) group. aacrjournals.org The resulting compound was found to be a selective heparanase inhibitor, with an IC50 of 17 µM, but it did not inhibit VHR phosphatase at concentrations up to 100 µmol/L. rsc.orgaacrjournals.org This modification transformed a promiscuous inhibitor into a selective tool compound for studying the specific roles of heparanase. rsc.org

Further development could include:

Creating a library of analogs with different modifications to systematically explore structure-activity relationships and develop highly selective inhibitors for each of RK-682's targets.

Synthesizing fluorescently-tagged or biotinylated versions of RK-682. Such probes are invaluable for cellular imaging, target identification, and pull-down assays to visualize the compound's localization within the cell and confirm its binding partners. acs.org

Integration of RK-682 (calcium salt) Research with Systems Biology and Omics Approaches

To fully understand the cellular impact of RK-682, research must move beyond single-target analysis and embrace a systems-level perspective. frontiersin.orgresearchgate.net Integrating "omics" technologies can provide a holistic view of the molecular changes induced by the compound. mdpi.com

Future research strategies should include:

Phosphoproteomics: As a PTP inhibitor, RK-682 is expected to alter the phosphorylation state of numerous proteins. Mass spectrometry-based phosphoproteomics can map these global changes, revealing the downstream signaling pathways affected by RK-682 and potentially uncovering novel substrates of its target phosphatases.

Transcriptomics (RNA-seq): Analyzing changes in gene expression following treatment with RK-682 can identify the genetic programs and cellular responses it activates or suppresses. This can provide clues about its mechanism of action, for example, by revealing the upregulation of genes involved in cell cycle arrest. nih.gov

Metabolomics: Given that targets like PTP1B are crucial for metabolic regulation, studying the global metabolic profile of cells treated with RK-682 can elucidate its impact on pathways such as glucose and lipid metabolism. abcam.commdpi.com

By combining these multi-omics datasets, researchers can construct comprehensive network models of RK-682's action, moving from a simple inhibitor-target view to a deep understanding of its system-wide effects. frontiersin.org

Addressing Specific Research Gaps in Mechanistic Understanding

Despite what is known about RK-682, significant gaps in the mechanistic understanding of its function persist. Future research should aim to resolve these specific questions to enable more precise use of the compound.

Key research gaps include:

The Role of the Calcium Salt: RK-682 is a naturally occurring calcium salt of 3-hexadecanoyl-5-hydroxymethyl-tetronic acid. stressmarq.com However, it is known to readily form complexes with other metal ions, and this complexation affects its phosphatase inhibitory activity. focusbiomolecules.com The precise structural and functional consequences of its interaction with calcium and other physiologically relevant ions are not well understood and represent a significant knowledge gap.

Structural Basis of Promiscuity: While it inhibits several structurally different enzymes, the detailed molecular interactions that allow this are not fully characterized for all targets. focusbiomolecules.comrsc.org High-resolution crystal structures of RK-682 in complex with its various targets (e.g., PTP1B, PLA2) are needed to explain its broad activity and to guide the design of more selective analogs.

Mechanism of Cell Entry and Subcellular Localization: As a moderately large and charged molecule, the mechanisms by which RK-682 crosses the cell membrane and where it accumulates within the cell are unknown. Limited cell permeability has been noted, which could impact its efficacy in cellular assays. abcam.com Understanding its transport and localization is fundamental to interpreting its biological effects.

Potential for RK-682 (calcium salt) as a Chemical Probe for Fundamental Biological Processes

Beyond any potential therapeutic applications, RK-682 and its future derivatives hold significant promise as chemical probes to investigate fundamental biology. Chemical probes are small molecules used to perturb and study the function of specific proteins or pathways in cells and organisms.

The utility of RK-682 as a chemical probe stems from its established activities:

Investigating Extracellular Matrix Dynamics: Through its inhibition of heparanase, RK-682 can be employed to probe the roles of heparan sulfate (B86663) degradation in processes like cell migration, tissue remodeling, and inflammation. caymanchem.comaacrjournals.org

Dissecting Cell Cycle Control: Its ability to arrest the cell cycle at the G1/S transition makes it a useful tool for synchronizing cell populations and for studying the molecular checkpoints that govern this critical phase. nih.govcaymanchem.com

By developing more selective analogs, as discussed in section 6.3, a toolkit of probes could be generated from the RK-682 scaffold, each designed to interrogate a specific biological target and unravel its unique contribution to cellular function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.